N-(4-(2-((4-Chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is an organic compound belonging to the class of thiazole derivatives. [] It has been investigated for its potential as a radiosensitizer in cancer treatment. [] This compound is a promising subject for scientific research due to its specific interactions with key proteins involved in cell cycle regulation and cell death pathways. []
The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide as a radiosensitizer involves the inhibition of multiple cyclin-dependent kinases (CDKs) involved in cell cycle regulation. [] CDKs play a crucial role in controlling cell division and proliferation. By inhibiting these enzymes, N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can disrupt the cell cycle, leading to cell cycle arrest and increased sensitivity to radiation therapy. []
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has shown promising results as a potential radiosensitizer in cancer treatment, specifically for lung cancer. [] This compound effectively inhibits multiple CDKs, causing cell cycle arrest at the G2/M phase and enhancing the effectiveness of radiation therapy. [] In preclinical studies, combined treatment with N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide and radiation significantly reduced tumor growth in mice. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: